Pyridazine hydrochloride
Overview
Description
Pyridazine is an aromatic, heterocyclic, organic compound with the molecular formula C4H4N2 . It contains a six-membered ring with two adjacent nitrogen atoms . It is a colorless liquid with a boiling point of 208 °C . It is isomeric with two other diazine (C4H4N2) rings, pyrimidine and pyrazine .
Synthesis Analysis
The synthesis of 3-chloromethylpyridazine hydrochloride and its reactions with nucleophilic reagents, leading to functional derivatives of pyridazine, have been studied . Certain pyridazine-containing compounds were synthesized and characterized by spectroscopic means and elemental analysis .
Molecular Structure Analysis
Pyridazine is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Chemical Reactions Analysis
Pyridazines are highly reactive towards displacements by nucleophilic species. Sequential nucleophilic aromatic substitution reactions of pyridazine and various polysubstituted pyridazine systems were also synthesized .
Physical And Chemical Properties Analysis
The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions .
Scientific Research Applications
Pharmacological Activities
- Field : Medicinal Chemistry
- Application Summary : Pyridazinone has been found to exhibit a wide range of pharmacological activities . It was initially exploited in search of cardiovascular drugs and for its use in agrochemicals, but later on this nucleus was found to be associated with a plethora of activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied. Generally, this would involve synthesizing the Pyridazinone compound and testing its effects in relevant biological models .
- Results : A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles . A substantial number of pyridazinones in the recent past have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .
Drug Discovery
- Field : Drug Discovery
- Application Summary : The pyridazine ring is endowed with unique physicochemical properties, characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions and robust, dual hydrogen-bonding capacity that can be of importance in drug-target interactions . These properties contribute to unique applications in molecular recognition while the inherent polarity, low cytochrome P450 inhibitory effects and potential to reduce interaction of a molecule with the cardiac hERG potassium channel add additional value in drug discovery and development .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific drug being developed. Generally, this would involve synthesizing the Pyridazinone compound and testing its effects in relevant biological models .
- Results : The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring .
Organic Optoelectronic Materials
- Field : Materials Science
- Application Summary : Pyridazine-based heteroaromatic hydrocarbons (HAHs) have attracted increasing attention in the field of organic optoelectronic materials due to their exceptional structural modifiability, capability for supramolecular assembly, distinctive optoelectronic specialty, and superior device performance .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific optoelectronic material being developed. Generally, this would involve synthesizing the Pyridazine-based compound and testing its effects in relevant electronic models .
- Results : Organic field-effect transistors (OFETs), organic photovoltaic devices (OPVs), organic light-emitting diodes (OLEDs), fluorescence probes, luminescence, chromism, catalysis, and supramolecular assembly have witnessed notable advancements in recent years .
Broad Spectrum of Pharmacological Activities
- Field : Pharmacology
- Application Summary : Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . It has given many compounds with a varied range of pharmacodynamic profile .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific pharmacological activity being studied. Generally, this would involve synthesizing the Pyridazinone compound and testing its effects in relevant biological models .
- Results : A substantial number of pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .
Future Directions
The pyridazine ring is endowed with unique physicochemical properties that can render it an attractive heterocycle for drug design . The recent approvals of the gonadotropin-releasing hormone receptor antagonist relugolix and the allosteric tyrosine kinase 2 inhibitor deucravacitinib represent the first examples of FDA-approved drugs that incorporate a pyridazine ring . This suggests that the pyridazine ring could be a promising area for future research in drug discovery .
properties
IUPAC Name |
pyridazine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2.ClH/c1-2-4-6-5-3-1;/h1-4H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJZBOIOPMOUCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NN=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50210657 | |
Record name | Pyridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridazine hydrochloride | |
CAS RN |
6164-80-3 | |
Record name | Pyridazine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6164-80-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridazine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006164803 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6164-80-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51111 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pyridazine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50210657 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDAZINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H89TA38H81 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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